Ethyl 4-({4-amino-6-[(4-ethoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)piperazine-1-carboxylate
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Overview
Description
Ethyl 4-({4-amino-6-[(4-ethoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)piperazine-1-carboxylate is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring, an ethoxyphenyl group, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-({4-amino-6-[(4-ethoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)piperazine-1-carboxylate typically involves multiple steps. One common synthetic route starts with the preparation of the triazine core, followed by the introduction of the ethoxyphenyl group and the piperazine moiety. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine. The final step usually includes the esterification of the carboxylate group using ethyl chloroformate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and pH levels is common to optimize the reaction conditions and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({4-amino-6-[(4-ethoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the amino groups, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted triazine derivatives.
Scientific Research Applications
Ethyl 4-({4-amino-6-[(4-ethoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)piperazine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of Ethyl 4-({4-amino-6-[(4-ethoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The triazine ring can act as a pharmacophore, binding to enzymes or receptors and modulating their activity. The ethoxyphenyl group may enhance the compound’s binding affinity and specificity, while the piperazine moiety can improve its solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate
- Ethyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate
- Ethyl 2-amino-4-(4-propoxyphenyl)thiophene-3-carboxylate
Uniqueness
Ethyl 4-({4-amino-6-[(4-ethoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)piperazine-1-carboxylate stands out due to its unique combination of a triazine ring, an ethoxyphenyl group, and a piperazine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C19H27N7O3 |
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Molecular Weight |
401.5 g/mol |
IUPAC Name |
ethyl 4-[[4-amino-6-(4-ethoxyanilino)-1,3,5-triazin-2-yl]methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C19H27N7O3/c1-3-28-15-7-5-14(6-8-15)21-18-23-16(22-17(20)24-18)13-25-9-11-26(12-10-25)19(27)29-4-2/h5-8H,3-4,9-13H2,1-2H3,(H3,20,21,22,23,24) |
InChI Key |
XWIDFSAGHUBQHU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CN3CCN(CC3)C(=O)OCC |
Origin of Product |
United States |
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